molecular formula C10H13NS2 B14281045 4-(1,3-Dithian-2-yl)aniline CAS No. 125559-71-9

4-(1,3-Dithian-2-yl)aniline

Cat. No.: B14281045
CAS No.: 125559-71-9
M. Wt: 211.4 g/mol
InChI Key: AOSUZXXNHYAUEJ-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)aniline is an organic compound with the molecular formula C9H11NS2 It is characterized by the presence of a dithiane ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithian-2-yl)aniline typically involves the reaction of 1,3-dithiane with aniline under specific conditions. One common method involves the use of organolithium reagents. For example, 2-lithio-1,3-dithiane can be generated by the action of n-butyllithium on 1,3-dithiane at low temperatures (around -70°C). This intermediate can then react with aniline to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-(1,3-Dithian-2-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithian-2-yl)aniline involves its interaction with specific molecular targets. For example, in biological applications, the compound can interact with cellular components to produce fluorescence, which can be used for imaging and diagnostic purposes. The dithiane ring can also undergo redox reactions, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dithian-2-yl)aniline is unique due to its combination of a dithiane ring and an aniline moiety, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for scientific research.

Properties

CAS No.

125559-71-9

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

IUPAC Name

4-(1,3-dithian-2-yl)aniline

InChI

InChI=1S/C10H13NS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7,11H2

InChI Key

AOSUZXXNHYAUEJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)N

Origin of Product

United States

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